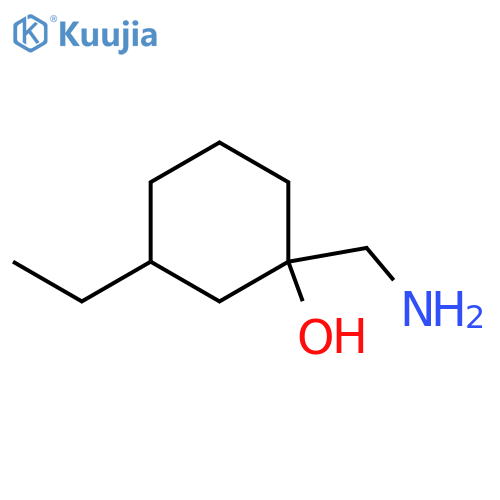

Cas no 1340115-97-0 (1-(aminomethyl)-3-ethylcyclohexan-1-ol)

1-(aminomethyl)-3-ethylcyclohexan-1-ol 化学的及び物理的性質

名前と識別子

-

- 1-(aminomethyl)-3-ethylcyclohexan-1-ol

-

- インチ: 1S/C9H19NO/c1-2-8-4-3-5-9(11,6-8)7-10/h8,11H,2-7,10H2,1H3

- InChIKey: JGBZVFRUGAMIFA-UHFFFAOYSA-N

- ほほえんだ: C1(CN)(O)CCCC(CC)C1

1-(aminomethyl)-3-ethylcyclohexan-1-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-126112-10.0g |

1-(aminomethyl)-3-ethylcyclohexan-1-ol |

1340115-97-0 | 95% | 10g |

$3376.0 | 2023-06-08 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN7735-10G |

1-(aminomethyl)-3-ethylcyclohexan-1-ol |

1340115-97-0 | 95% | 10g |

¥ 16,995.00 | 2023-03-31 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01010846-1g |

1-(Aminomethyl)-3-ethylcyclohexan-1-ol |

1340115-97-0 | 98% | 1g |

¥3913.0 | 2023-04-03 | |

| Chemenu | CM390021-10g |

1-(aminomethyl)-3-ethylcyclohexan-1-ol |

1340115-97-0 | 95%+ | 10g |

$*** | 2023-03-28 | |

| Enamine | EN300-126112-0.05g |

1-(aminomethyl)-3-ethylcyclohexan-1-ol |

1340115-97-0 | 95% | 0.05g |

$182.0 | 2023-06-08 | |

| TRC | A635875-10mg |

1-(aminomethyl)-3-ethylcyclohexan-1-ol |

1340115-97-0 | 10mg |

$ 50.00 | 2022-06-07 | ||

| TRC | A635875-50mg |

1-(aminomethyl)-3-ethylcyclohexan-1-ol |

1340115-97-0 | 50mg |

$ 210.00 | 2022-06-07 | ||

| 1PlusChem | 1P01A52T-2.5g |

1-(aminomethyl)-3-ethylcyclohexan-1-ol |

1340115-97-0 | 95% | 2.5g |

$1965.00 | 2023-12-22 | |

| Aaron | AR01A5B5-100mg |

1-(aminomethyl)-3-ethylcyclohexan-1-ol |

1340115-97-0 | 95% | 100mg |

$399.00 | 2025-02-09 | |

| Aaron | AR01A5B5-1g |

1-(aminomethyl)-3-ethylcyclohexan-1-ol |

1340115-97-0 | 95% | 1g |

$1105.00 | 2025-02-09 |

1-(aminomethyl)-3-ethylcyclohexan-1-ol 関連文献

-

Fei Bu,Shou-Jun Xiao CrystEngComm, 2010,12, 3385-3387

-

Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293

-

Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198

-

Joanna Katarzyńska,Adam Mazur,Wojciech M. Wolf,Simon J. Teat,Stefan Jankowski,Mirosław T. Leplawy,Janusz Zabrocki Org. Biomol. Chem., 2012,10, 6705-6716

-

Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466

-

Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863

-

Yong You,Jian-Qiang Zhao Org. Chem. Front., 2019,6, 1879-1884

-

Martina Janoušková,Zuzana Vaníková,Fabrizia Nici,Soňa Boháčová,Dragana Vítovská,Hana Šanderová,Libor Krásný Chem. Commun., 2017,53, 13253-13255

-

Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910

1-(aminomethyl)-3-ethylcyclohexan-1-olに関する追加情報

1-(Aminomethyl)-3-ethylcyclohexan-1-ol (CAS No. 1340115-97-0): A Comprehensive Overview

The chemical compound 1-(aminomethyl)-3-ethylcyclohexan-1-ol (CAS No. 1340115-97-0) is a specialized organic molecule with a unique structural framework. This compound features a cyclohexane ring substituted with an aminomethyl group and an ethyl group, along with a hydroxyl group at the 1-position. Its molecular formula is C9H19NO, and it has garnered attention in pharmaceutical and agrochemical research due to its potential as a building block for more complex molecules.

One of the key reasons for the growing interest in 1-(aminomethyl)-3-ethylcyclohexan-1-ol is its versatility in synthetic chemistry. Researchers are exploring its use as an intermediate in the synthesis of bioactive compounds, particularly those targeting neurological and metabolic disorders. The presence of both amino and hydroxyl functional groups makes it a valuable precursor for further chemical modifications, enabling the creation of derivatives with enhanced pharmacological properties.

In recent years, the demand for cyclohexane derivatives like 1-(aminomethyl)-3-ethylcyclohexan-1-ol has surged, driven by advancements in drug discovery and material science. This compound is often discussed in the context of green chemistry and sustainable synthesis, as scientists seek eco-friendly methods to produce such intermediates. Its potential applications extend to the development of biodegradable polymers and specialty chemicals, aligning with global trends toward environmental responsibility.

From a structural perspective, 1-(aminomethyl)-3-ethylcyclohexan-1-ol exhibits interesting stereochemical properties. The cyclohexane ring can adopt various conformations, influencing the compound's reactivity and interaction with biological targets. This aspect is particularly relevant in chiral synthesis, where the spatial arrangement of atoms can determine the efficacy of a drug molecule. Researchers are actively investigating the enantiomeric purity of this compound to optimize its use in asymmetric catalysis and enantioselective reactions.

The compound's solubility and stability profile also make it a candidate for formulation studies. Its balanced hydrophilicity and lipophilicity allow for compatibility with a range of solvents, which is crucial for industrial-scale production. Additionally, its thermal stability under standard conditions ensures reliable performance in various chemical processes, further enhancing its appeal to manufacturers and researchers alike.

Looking ahead, 1-(aminomethyl)-3-ethylcyclohexan-1-ol is poised to play a significant role in the next generation of fine chemicals. As the scientific community continues to explore its potential, this compound may emerge as a cornerstone in the development of novel therapeutics and advanced materials. Its unique combination of functional groups and structural flexibility positions it as a molecule of great promise in the ever-evolving landscape of chemical innovation.

1340115-97-0 (1-(aminomethyl)-3-ethylcyclohexan-1-ol) 関連製品

- 149117-85-1(ethyl (R)-2-Boc-amino-4-pentenoate)

- 1421450-74-9(3-chloro-N-{[1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl]methyl}-2-methylbenzene-1-sulfonamide)

- 151563-53-0(4-amino-3-(5-methylthiophen-2-yl)butanoic acid)

- 2624131-98-0(1-Nitrosoazepane-4-carboxylic acid)

- 1805383-31-6(3-Bromo-5-chloro-4-(difluoromethyl)-2-hydroxypyridine)

- 60870-34-0(2-(2-Furoyl)-N-phenylhydrazinecarbothioamide)

- 72080-90-1((2-amino-4-methylpentyl)dimethylamine)

- 2549020-91-7(5-fluoro-6-methyl-2-[4-(quinoline-8-sulfonyl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one)

- 2229118-33-4(6-(propan-2-yloxy)pyridin-2-ylmethanesulfonyl fluoride)

- 1804626-09-2(2-(Bromomethyl)-3-iodo-5-(trifluoromethoxy)-6-(trifluoromethyl)pyridine)